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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-[(4-Methylphenyl)amino]phenol

Executive Summary This technical guide provides a comprehensive analysis of 2-[(4-Methylphenyl)amino]phenol, a substituted aminophenol of interest to researchers and professionals in drug development and fine chemical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(4-Methylphenyl)amino]phenol, a substituted aminophenol of interest to researchers and professionals in drug development and fine chemical synthesis. The document elucidates the compound's core physicochemical properties, reactivity, and stability profile. We delve into the causality behind its chemical behavior, focusing on the interplay between the secondary amine and phenolic hydroxyl functional groups. Key degradation pathways, particularly oxidative routes, are discussed, and protocols for handling, storage, and analysis are presented. This guide is structured to serve as a foundational resource, synthesizing available data with expert chemical principles to ensure a trustworthy and authoritative overview for laboratory applications.

Introduction

2-[(4-Methylphenyl)amino]phenol, with CAS RN 87671-67-8, is an aromatic organic compound featuring a p-toluidine moiety linked to a phenol ring via a secondary amine bridge. This unique structure confers a combination of chemical characteristics inherent to both phenols and aromatic amines, making it a valuable intermediate and building block in various synthetic applications. The presence of electron-donating amino and hydroxyl groups on the same aromatic system significantly influences its reactivity and stability, predisposing it to oxidative processes while also providing key sites for synthetic modification. Phenolic compounds are recurring motifs in pharmaceuticals, valued for their antioxidant, anti-inflammatory, and antimicrobial properties, among others.[1] Similarly, the aminophenol scaffold is a crucial component in the synthesis of many high-value chemicals and active pharmaceutical ingredients.[2][3] Understanding the nuanced properties and stability of 2-[(4-Methylphenyl)amino]phenol is therefore critical for its effective utilization in research and development, particularly in the synthesis of novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application and handling. For 2-[(4-Methylphenyl)amino]phenol, these properties are dictated by its molecular structure, which combines the aromaticity of two rings with the hydrogen-bonding capabilities of the amine and hydroxyl groups.

PropertyValueSource
CAS Number 87671-67-8[4]
Molecular Formula C₁₃H₁₃NO[4]
Molecular Weight 199.25 g/mol [4]
Appearance Black solid[4]
Melting Point 51 to 55 °C[4]
Solubility Data not readily available; expected to have low solubility in water and higher solubility in organic solvents.
Storage Condition Sealed in dry, room temperature conditions.[4]

The dark coloration of the solid suggests that the compound may be prone to oxidation, as aminophenols can form colored quinone-imine type products upon exposure to air.

Figure 1: Molecular Structure.

Chemical Reactivity and Synthesis

The reactivity of 2-[(4-Methylphenyl)amino]phenol is governed by its three primary functional regions: the secondary amine, the phenolic hydroxyl group, and the two aromatic rings.

  • Amino Group: The secondary amine is nucleophilic and can participate in reactions such as alkylation, acylation, and nucleophilic substitution.[5]

  • Phenolic Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion, a potent nucleophile. It can undergo O-alkylation and O-acylation. The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution.

  • Aromatic Rings: Both aromatic rings are activated by the electron-donating substituents (-NH- and -OH), making them susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation.

Figure 2: Key Reactivity Sites cluster_main cluster_sites Compound 2-[(4-Methylphenyl)amino]phenol Phenol Phenolic -OH (Acidic, Nucleophilic O, Ring Activating) Compound->Phenol Site 1 Amine Secondary Amine (Nucleophilic N, Ring Activating) Compound->Amine Site 2 Rings Aromatic Rings (Electrophilic Substitution) Compound->Rings Site 3

Figure 2: Key Reactivity Sites.
Synthesis Routes

While numerous methods exist for the synthesis of diarylamines, a prevalent modern approach for this class of compounds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route, typically involving the coupling of an aryl halide (e.g., 2-bromophenol or 2-iodophenol) with an arylamine (p-toluidine) in the presence of a palladium catalyst, a suitable ligand, and a base.[6] An alternative, more classical approach involves the direct high-temperature, acid-catalyzed condensation of a phenol derivative with an arylamine.[6]

Stability Profile and Degradation Pathways

The stability of 2-[(4-Methylphenyl)amino]phenol is a critical consideration for its storage and application. The primary route of degradation is oxidation, a common characteristic of phenols and anilines.

  • Oxidative Stability: The compound is highly susceptible to oxidation. The electron-donating nature of both the amino and hydroxyl groups lowers the oxidation potential of the molecule. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can initiate oxidation to form highly colored quinone-imine or phenoxazinone-type structures.[7] This inherent reactivity is likely the reason for its typical appearance as a black or brown solid.[4][8]

  • Thermal Stability: While specific data for this compound is scarce, related polymeric structures (polyazomethines) have shown thermal stability at high temperatures.[9] However, the monomer itself is expected to be less stable and may decompose at elevated temperatures, particularly in the presence of oxygen.

  • pH Sensitivity: The compound's stability is pH-dependent. In strongly acidic solutions, the amine group will be protonated, which may slightly increase its resistance to oxidation. In basic solutions, the phenolic proton is removed, forming a phenoxide which is even more susceptible to oxidation.

  • Biodegradation: As a phenolic compound, it is expected to be biodegradable. Microorganisms typically metabolize phenols by first hydroxylating the aromatic ring to form a catechol derivative.[10][11] The catechol ring is then cleaved via either an ortho- or meta- pathway, leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid cycle.[10][12][13]

Figure 3: Postulated Oxidative Degradation Pathway A 2-[(4-Methylphenyl)amino]phenol B Radical Intermediate A->B [O] (Air, Light, Metal Ions) C Quinone-imine Species B->C Further Oxidation/ Rearrangement D Polymerized/Complex Degradation Products (Colored) C->D Polymerization/ Self-Condensation

Figure 3: Postulated Oxidative Degradation Pathway.

Analytical Methodologies

Accurate characterization and quantification of 2-[(4-Methylphenyl)amino]phenol are essential for quality control and reaction monitoring. A multi-technique approach is recommended.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of aminophenols.[14] A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate) can be used for separation.[14] UV detection is appropriate due to the aromatic nature of the compound.

  • Gas Chromatography (GC): GC can also be employed, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[15] Due to the polarity and potential for thermal degradation of the -OH and -NH groups, derivatization (e.g., silylation or acylation) might be necessary to improve peak shape and thermal stability.[15]

Spectroscopic Methods
  • UV-Visible Spectroscopy: This technique can be used for quantitative analysis, particularly for monitoring reactions or degradation in solution. The presence of two aromatic rings with auxochromic groups ensures strong absorbance in the UV region. Spectrophotometric methods have been developed for the simultaneous analysis of related aminophenol isomers.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Figure 4: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Obtain Sample B Dissolve in Appropriate Solvent (e.g., Acetonitrile, Methanol) A->B C Filter (0.45 µm) B->C D Inject into HPLC-UV or GC-MS System C->D E Separate on Analytical Column D->E F Detect and Quantify E->F G Integrate Peak Area F->G H Compare to Calibration Standards G->H I Report Purity/Concentration H->I

Figure 4: General Analytical Workflow.

Safety, Handling, and Storage

As with all laboratory chemicals, 2-[(4-Methylphenyl)amino]phenol should be handled with care. All chemical products should be treated as having unknown hazards.[4]

  • Hazards: While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, related aminophenol compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[17] They can cause skin, eye, and respiratory irritation.[17]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Given its sensitivity to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life and maintain purity.

Applications in Research and Drug Development

2-[(4-Methylphenyl)amino]phenol serves as a versatile intermediate in organic synthesis. Its structural motifs are relevant to the pharmaceutical industry.

  • Scaffold for Drug Discovery: The diarylamine and phenol framework is present in numerous biologically active molecules. This compound can act as a starting point for the synthesis of more complex molecules targeting a range of biological endpoints. Phenolic compounds are known to possess antioxidant, anticancer, and anti-inflammatory activities.[18][1]

  • Intermediate for Fine Chemicals: It can be used in the synthesis of dyes, polymer stabilizers, and other specialty chemicals. The reactivity of its functional groups allows for diverse synthetic transformations.

  • Ligand Synthesis: The amino and hydroxyl groups can act as a bidentate chelate, making the molecule a potential ligand for the synthesis of metal complexes, which have applications in catalysis and materials science.[19]

Conclusion

2-[(4-Methylphenyl)amino]phenol is a reactive chemical intermediate with properties defined by its constituent amine and phenol functional groups. Its primary liability is its susceptibility to oxidation, which necessitates careful handling and storage to maintain its integrity. A robust analytical strategy employing chromatographic and spectroscopic techniques is essential for its quality control. Despite its stability challenges, its structural features make it a valuable building block for the synthesis of complex organic molecules, with potential applications in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to utilize this compound effectively and safely.

References

  • Hoffman Fine Chemicals. CAS 87671-67-8 | 2-[(4-Methylphenyl)amino]phenol. [Link]

  • Abu-Yamin, A.-A., & Saraireh, I. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link]

  • PubChem. 2-Amino-4-methylphenol | C7H9NO | CID 7264. [Link]

  • ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. [Link]

  • SIELC Technologies. (2018, February 16). 2-Amino-4-methylphenol. [Link]

  • RSC Publishing. (2021, June 18). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. [Link]

  • PubChem. 2-(4-Methylphenyl)phenol | C13H12O | CID 11298348. [Link]

  • Hindawi. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

  • ResearchGate. (2025, August 6). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. [Link]

  • PMC. (2025, July 10). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. [Link]

  • ResearchGate. Bacterial degradation pathways for 4-chloro-2-aminophenol (a),.... [Link]

  • PLOS One. (2018, June 27). Degradation of phenol via ortho-pathway by Kocuria sp. strain TIBETAN4 isolated from the soils around Qinghai Lake in China. [Link]

  • ResearchGate. (2015, December 28). (PDF) Metabolic pathways for the biodegradation of phenol. [Link]

  • PMC. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. [Link]

  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • EPA. Method 8041A: Phenols by Gas Chromatography. [Link]

  • Taylor & Francis. Aminophenol – Knowledge and References. [Link]

  • NSF PAR. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. [Link]

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Exploratory

The Solubility of 2-[(4-Methylphenyl)amino]phenol in Organic Solvents: A Physicochemical Analysis and Methodological Guide

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(4-Methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(4-Methylphenyl)amino]phenol (CAS No. 87671-67-8). Due to the limited availability of specific experimental solubility data in public literature, this document establishes a predictive framework based on fundamental principles of physical organic chemistry. We dissect the molecule's structural attributes—its hydrogen-bonding capabilities, aromatic character, and dual acidic/basic nature—to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for applications in drug development, process chemistry, and materials science.

Introduction to 2-[(4-Methylphenyl)amino]phenol

2-[(4-Methylphenyl)amino]phenol is an aromatic organic compound featuring a phenol ring substituted with a secondary amino group, which in turn is bonded to a p-tolyl group. Its molecular structure is foundational to its chemical behavior and, consequently, its solubility profile.

Key Structural Features:

  • CAS Number: 87671-67-8[1]

  • Molecular Formula: C₁₃H₁₃NO[1]

  • Molecular Weight: 199.25 g/mol [1]

  • Functional Groups:

    • Phenolic Hydroxyl (-OH): A polar, weakly acidic group capable of donating a hydrogen bond.[2][3]

    • Secondary Amine (-NH-): A polar, weakly basic group capable of both donating and accepting a hydrogen bond.

    • Aromatic Rings: Two phenyl rings (one from phenol, one from the tolyl group) that contribute significant nonpolar surface area and can engage in π-π stacking interactions.

    • Methyl Group (-CH₃): A nonpolar, electron-donating group.

The presence of both hydrogen-bond donating groups (-OH, -NH) and a large, hydrophobic scaffold makes its solubility highly dependent on the chosen solvent system. Understanding this duality is critical for its application in synthesis, purification, and formulation.

Theoretical Principles of Solubility

The dissolution of a solid solute into a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[4] The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for the process to be spontaneous, a state dictated by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the system.

ΔG_sol = ΔH_sol - TΔS_sol

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Favorable (exothermic) interactions, such as strong hydrogen bonds between the solute and solvent, lead to a negative ΔH_sol, promoting solubility.

  • Entropy of Solution (ΔS_sol): This term reflects the increase in disorder as the crystalline solute lattice breaks down and the molecules disperse throughout the solvent. This term is generally positive and favors dissolution.

The interplay between the structural features of 2-[(4-Methylphenyl)amino]phenol and the properties of an organic solvent determines the magnitude of these thermodynamic quantities.

cluster_solute 2-[(4-Methylphenyl)amino]phenol cluster_solvent Solvent Interactions Solute C₁₃H₁₃NO HB_Donor H-Bond Donors (-OH, -NH) Solute->HB_Donor HB_Acceptor H-Bond Acceptor (-NH, -O-) Solute->HB_Acceptor NonPolar Non-Polar Aromatic Rings (Hydrophobic Core) Solute->NonPolar PolarSolvent Polar Protic Solvents (e.g., Ethanol) HB_Donor->PolarSolvent Strong H-Bonding (High Solubility) HB_Acceptor->PolarSolvent Favorable Interaction NonPolar->PolarSolvent Unfavorable Interaction (Limits Solubility) NonPolarSolvent Non-Polar Solvents (e.g., Toluene) NonPolar->NonPolarSolvent van der Waals Forces π-π Stacking (Moderate Solubility)

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile in Organic Solvents

Based on its molecular structure, we can predict the solubility of 2-[(4-Methylphenyl)amino]phenol in various classes of organic solvents. These predictions serve as a valuable starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the solute's phenol and amine groups. The alkyl chains are short enough that the hydrophobic portions of the solute do not preclude dissolution.[2]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHigh to Moderate These solvents can accept hydrogen bonds from the solute's -OH and -NH groups. Their overall polarity is sufficient to solvate the molecule effectively. Solubility may be slightly lower than in protic solvents due to the lack of solvent H-bond donation.
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very High DMSO and DMF are highly polar solvents with strong hydrogen bond accepting capabilities, making them excellent solvents for a wide range of organic molecules, including those with multiple H-bonding sites.
Non-Polar Aromatic Toluene, Benzene, XyleneModerate to Low The large aromatic core of the solute will interact favorably with these solvents via van der Waals forces and potential π-π stacking. However, the polar -OH and -NH groups are not well-solvated, limiting overall solubility.
Non-Polar Aliphatic n-Hexane, Cyclohexane, HeptaneVery Low These solvents lack any significant polarity or hydrogen bonding ability. The energy required to break the solute's intermolecular hydrogen bonds is not compensated by the weak van der Waals forces formed, leading to poor solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and can act as very weak hydrogen bond acceptors. They offer a balance, being able to solvate the nonpolar regions without strongly disfavoring the polar groups.

Factors Influencing Experimental Solubility

When determining solubility, several factors must be controlled to ensure data accuracy and reproducibility.

  • Temperature: The solubility of most solid organic compounds increases with temperature, as the dissolution process is typically endothermic.[5][6] It is crucial to conduct and report solubility measurements at a specified, constant temperature.

  • Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter the solubility of a compound. Water can compete for hydrogen bonding sites or change the overall polarity of the solvent system.[7][8]

  • Polymorphism: The solute may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility. The most stable polymorph will have the lowest solubility. It is essential to characterize the solid form being used.

Experimental Methodology for Solubility Determination

The Isothermal Shake-Flask Method is the gold standard for determining equilibrium solubility. It is a robust and self-validating protocol that ensures the solution has reached saturation.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of 2-[(4-Methylphenyl)amino]phenol to a series of vials (in triplicate for each solvent). "Excess" means enough solid remains undissolved at the end of the experiment.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-72 hours). A preliminary time-to-equilibrium study should be performed by taking measurements at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step is critical to remove all undissolved micro-particulates.

  • Analysis:

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-[(4-Methylphenyl)amino]phenol using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Report the final solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

A 1. Preparation Add excess solute to solvent in sealed vials (n=3) B 2. Equilibration Agitate at constant T (e.g., 24-72h) A->B C 3. Sedimentation Allow undissolved solid to settle B->C D 4. Separation Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) C->D E 5. Analysis Quantify concentration (e.g., HPLC-UV) D->E F 6. Calculation Report solubility (mg/mL) at specified T E->F

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

References

  • Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (n.d.). Royal Society of Chemistry.
  • 2-Amino-4-methylphenol - Solubility of Things. (n.d.). Solubility of Things.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). PubMed.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (2025, August 6). ChemRxiv.
  • 2-Amino-4-methylphenol. (n.d.). PubChem.
  • 2-{[(4-Methylphenyl)amino]methyl}phenol. (2023, August 15). Smolecule.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • 2-{[(4-methylphenyl)amino]methyl}phenol. (n.d.). Sigma-Aldrich.
  • Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). Class Central.
  • Chemistry Phenol. (n.d.).
  • Physical Properties of Phenols: Solubility, Smell, and Physical St
  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013, January). Journal of Chemical and Pharmaceutical Research.
  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.).
  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (1988, December 31). OSTI.GOV.
  • 2-[(4-Methylphenyl)amino]phenol. (n.d.). Hoffman Fine Chemicals.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon.
  • Determination and correlation for solubility of aromatic acids in solvents. (n.d.).
  • 2-Amino-4-methylphenol. (n.d.). Sigma-Aldrich.
  • Aromatic Compound Solubility in Solvent/W
  • Physical and Chemical Properties of Phenol. (n.d.). BYJU'S.
  • 2-{[(4-methylphenyl)imino]methyl}phenol Product Description. (n.d.). ChemicalBook.

Sources

Foundational

The Strategic Role of 2-[(4-Methylphenyl)amino]phenol in Advanced Synthesis and Industrial Applications

Executive Summary 2-[(4-Methylphenyl)amino]phenol, systematically known as 2-(p-tolylamino)phenol, is a highly versatile diarylamine derivative characterized by an ortho-aminophenol core substituted with a para-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(4-Methylphenyl)amino]phenol, systematically known as 2-(p-tolylamino)phenol, is a highly versatile diarylamine derivative characterized by an ortho-aminophenol core substituted with a para-methylphenyl group[1]. This unique structural motif makes it a privileged synthon in both academic research and industrial chemistry. It serves as a critical precursor for the synthesis of complex 1-oxygenated carbazole alkaloids, fluorescent oxazolo-phenoxazines, and functions as a robust antioxidant in polymer science. This technical guide systematically evaluates its chemical properties, modern synthetic methodologies, mechanistic pathways, and downstream applications.

Chemical Identity & Physicochemical Profiling

The dual functionality of 2-[(4-Methylphenyl)amino]phenol—combining a hydrogen-donating hydroxyl group and a sterically tuned secondary amine—dictates its reactivity. The electron-donating methyl group on the para-position of the aniline ring enhances the nucleophilicity of the amine, facilitating subsequent electrophilic aromatic substitutions and oxidative cyclizations[2].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-(4-Methylanilino)phenol / 2-(p-Tolylamino)phenol
CAS Registry Number 87671-67-8[1]
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES OC1=CC=CC=C1NC2=CC=C(C)C=C2
Structural Class Diarylamine / ortho-Aminophenol

Evolution of Synthesis: From Stepwise to One-Shot Assembly

Historically, accessing polyfunctionalized 2-aminophenols required stepwise modifications of phenyl rings, often relying on expensive noble metal catalysts (e.g., Buchwald-Hartwig amination or Ullmann-type cross-couplings). These conventional methods suffered from low functional group tolerance and required harsh conditions[3].

Recent advancements have shifted towards atom-economical, one-shot assemblies:

  • Dehydrogenative Assembly: A metal-free approach utilizing cyclohexanones and anilines (such as p-toluidine) driven by 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO)[2]. TEMPO acts as a selective oxidant, promoting the dehydrogenation of the cyclohexanone ring into a phenol while preventing the overoxidation of the amine.

  • Palladium-Catalyzed Cascade (NHI/ODA): A highly efficient cascade involving N-H insertion (NHI) of p-toluidine into 6-diazo-2-cyclohexenones, followed by oxidative dehydrogenative aromatization (ODA)[3]. This method utilizes molecular oxygen as the terminal oxidant, making it highly sustainable.

Mechanistic Causality in Catalytic Pathways

Understanding the causality behind the Pd-catalyzed NHI/ODA cascade is crucial for optimizing yields. The reaction is typically mediated by Pd(TFA)₂. The trifluoroacetate (TFA) ligands are highly electronegative, increasing the electrophilicity of the Pd center, which accelerates the decomposition of the diazo compound to form a Pd-carbene intermediate. Subsequent N-H insertion by p-toluidine generates a non-aromatic adduct. The final ODA step is driven by the thermodynamic stability of the resulting aromatic phenol ring, with molecular oxygen regenerating the active Pd(II) species[3].

Mechanism A 6-Diazo-2-cyclohexenone + p-Toluidine B Pd(II) Catalyst Coordination A->B C Pd-Carbene Formation (-N2) B->C D N-H Insertion Intermediate C->D E Oxidative Dehydrogenative Aromatization (ODA) D->E O2 / Heat F 2-[(4-Methylphenyl)amino]phenol E->F

Fig 1. Pd-catalyzed N-H insertion and ODA cascade mechanism.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols are established based on recent high-impact methodologies.

Protocol A: Metal-Free Dehydrogenative Synthesis[2]

Objective: Synthesize 2-[(4-Methylphenyl)amino]phenol from cyclohexanone and p-toluidine.

  • Preparation: In a dry Schlenk tube under a nitrogen atmosphere, combine p-toluidine (0.2 mmol) and cyclohexanone (0.3 mmol, 1.5 equiv).

  • Catalyst/Oxidant Addition: Add 3,5-diaminobenzoic acid (5 mol %) as an organocatalyst, followed by TEMPO (0.56 mmol, 2.8 equiv) and 4-Å molecular sieves (200 mg) to control moisture.

  • Solvent & Heating: Dissolve the mixture in 1,4-dioxane (0.4 mL). Seal the tube and heat to 120 °C for 36 hours.

  • Workup: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Isolate the product via flash column chromatography (silica gel, hexane/ethyl acetate). Expected yield: ~75-82%.

Causality Note: The 3,5-diaminobenzoic acid facilitates enamine formation, while TEMPO selectively abstracts hydrogen atoms to drive aromatization. The in situ generated water protects the amine from overoxidation via hydrogen bonding[2].

Protocol B: Pd-Catalyzed NHI/ODA Cascade[3]

Objective: Synthesize the target compound via diazo insertion.

  • Setup: In a reaction vial open to the air, add 6-diazo-2-cyclohexenone (0.5 mmol) and p-toluidine (0.6 mmol).

  • Catalyst: Add Pd(TFA)₂ (5 mol %).

  • Reaction: Stir in 1,4-dioxane (2.0 mL) at 60 °C for 12 hours.

  • Isolation: Quench with water, extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via chromatography. Expected yield: ~80-90%.

Causality Note: Conducting the reaction under an air atmosphere rather than pure O₂ prevents unwanted degradation pathways while providing sufficient oxygen for Pd turnover. The TFA ligands increase the electrophilicity of the Pd center, accelerating carbene formation[3].

Advanced Industrial & Pharmaceutical Applications

Precursor to 1-Oxygenated Carbazole Alkaloids

Carbazole nuclei are ubiquitous in natural products with profound pharmaceutical activities (e.g., antimalarial and antitumor properties). 2-[(4-Methylphenyl)amino]phenol is a direct precursor to alkaloids like glycozolicine and murrayafoline A. The synthesis involves a Pd-catalyzed intramolecular oxidative annulation, where the C-H bond of the p-tolyl group is activated and coupled with the phenol ring[3].

Synthesis of Fluorescent Oxazolo-phenoxazines

The compound can undergo a copper-catalyzed, hypervalent iodine(III)-mediated dimerization and cyclization to form highly conjugated oxazolo-phenoxazines[4]. Mechanism: Phenyliodine(III) diacetate (PIDA) oxidizes the electron-rich aminophenol, triggering dimerization. CuCl then promotes the cyclization into the five-membered oxazole ring. These tetracyclic derivatives exhibit strong fluorescence, making them valuable for OLEDs and biological imaging[4].

Industrial Antioxidant Properties

In the polymer and synthetic lubricant industries, diarylamines are benchmark antioxidants. The secondary amine in 2-[(4-Methylphenyl)amino]phenol acts as a potent radical scavenger. It donates a hydrogen atom to peroxyl radicals (ROO•), breaking the autoxidation chain reaction. The resulting aminyl radical is resonance-stabilized by both the phenol and p-tolyl rings, preventing it from initiating new oxidative chains.

Applications Core 2-[(4-Methylphenyl)amino]phenol Path1 Pd-Catalyzed Annulation Core->Path1 Path2 CuCl / PIDA Oxidation Core->Path2 Path3 H-Atom Transfer (Radical Scavenging) Core->Path3 Prod1 1-Oxygenated Carbazoles Path1->Prod1 Prod2 Oxazolo-phenoxazines Path2->Prod2 Prod3 Polymer Antioxidant Path3->Prod3

Fig 2. Synthetic and industrial applications of the target compound.

Quantitative Data Summaries

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialsCatalyst / OxidantConditionsYield Range
Dehydrogenative Assembly Cyclohexanone + p-Toluidine3,5-Diaminobenzoic acid / TEMPO120 °C, 1,4-Dioxane, N₂, 36h75 - 85%
NHI/ODA Cascade 6-Diazo-2-cyclohexenone + p-ToluidinePd(TFA)₂ / Air (O₂)60 °C, 1,4-Dioxane, Air, 12h80 - 90%

References

Sources

Protocols & Analytical Methods

Method

Catalytic Applications of 2-[(4-Methylphenyl)amino]phenol Ligands: A Technical Guide for Researchers

Introduction: The Versatility of Aminophenol Ligands in Homogeneous Catalysis In the dynamic field of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, select...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Aminophenol Ligands in Homogeneous Catalysis

In the dynamic field of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the vast array of ligand architectures, 2-aminophenol derivatives have emerged as a privileged class of scaffolds. Their utility is rooted in their straightforward synthesis, tunable steric and electronic properties, and their ability to form stable complexes with a variety of transition metals. This guide focuses on the catalytic applications of a specific member of this family, 2-[(4-Methylphenyl)amino]phenol, and its closely related Schiff base analogue, 2-(((4-methylphenyl)imino)methyl)phenol.

These ligands, possessing both a phenolic oxygen and an amino or imino nitrogen donor, act as robust bidentate chelators. This chelation to a metal center creates a stable complex that can be tailored for a range of catalytic transformations. The electronic properties of the ligand can be finely tuned through substitution on the aromatic rings, influencing the reactivity of the metal center. Furthermore, the redox-active nature of the aminophenol backbone can play a crucial role in the catalytic cycle, participating in electron transfer processes that facilitate substrate activation.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for key catalytic applications but also delves into the mechanistic rationale behind the experimental designs, empowering users to understand, adapt, and innovate.

I. Ligand and Metal Complex Synthesis: The Foundation of Catalysis

The journey into the catalytic applications of 2-[(4-Methylphenyl)amino]phenol ligands begins with their synthesis and subsequent complexation to a desired transition metal. The most common and direct route to the catalytically relevant Schiff base ligand is the condensation of salicylaldehyde with 4-methylaniline (p-toluidine).

Protocol 1: Synthesis of 2-(((4-methylphenyl)imino)methyl)phenol (Schiff Base Ligand)

This protocol outlines the synthesis of the Schiff base ligand, a common precursor for the generation of various metal catalysts.[3]

Materials:

  • Salicylaldehyde

  • 4-Methylaniline (p-toluidine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve salicylaldehyde (e.g., 10 mmol) in 30 mL of ethanol.

  • In a separate beaker, dissolve an equimolar amount of 4-methylaniline (10 mmol) in 20 mL of ethanol.

  • Slowly add the 4-methylaniline solution to the salicylaldehyde solution while stirring.

  • A yellow precipitate should form almost immediately.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-3 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator. The expected yield is typically high (>80%).

Characterization:

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques such as:

  • ¹H NMR: To confirm the presence of the imine proton and the aromatic protons with the correct integration and splitting patterns.

  • FT-IR: To identify the characteristic C=N (imine) stretching frequency (typically around 1615-1630 cm⁻¹).

  • Melting Point: To compare with literature values for the pure compound.

Protocol 2: General Synthesis of a Transition Metal Complex (e.g., Ni(II))

This protocol provides a general method for the synthesis of a transition metal complex using the prepared Schiff base ligand.[3]

Materials:

  • Synthesized 2-(((4-methylphenyl)imino)methyl)phenol ligand

  • Nickel(II) sulfate hexahydrate (or other suitable metal salt)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in 50 mL of ethanol in a round-bottom flask, heating gently if necessary to achieve complete dissolution.

  • In a separate beaker, dissolve the metal salt (e.g., nickel(II) sulfate hexahydrate, 1 mmol, for a 2:1 ligand-to-metal ratio) in 20 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate is indicative of complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the resulting solid complex by vacuum filtration.

  • Wash the complex with ethanol to remove any unreacted ligand or metal salt.

  • Dry the complex in a desiccator.

Characterization of the Metal Complex:

  • FT-IR: Compare the spectrum of the complex with that of the free ligand. A shift in the C=N stretching frequency is indicative of coordination to the metal center. The appearance of new bands in the low-frequency region can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations.

  • UV-Vis Spectroscopy: To study the electronic transitions and confirm the coordination environment of the metal ion.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

II. Catalytic Application: Aerobic Oxidation of Phenols

One of the prominent applications of metal complexes derived from aminophenol-type ligands is in the catalytic aerobic oxidation of substituted phenols. Copper(II) complexes, in particular, have shown remarkable efficacy in mimicking the function of enzymes like phenoxazinone synthase, which catalyzes the oxidative coupling of 2-aminophenols.[1][4]

The "Why": Mechanistic Insights into Aerobic Oxidation

The catalytic cycle for the aerobic oxidation of 2-aminophenol by a copper(II)-Schiff base complex is believed to involve the following key steps:

  • Substrate Binding: The 2-aminophenol substrate coordinates to the copper(II) center of the catalyst.

  • Electron Transfer: An intramolecular electron transfer occurs from the bound substrate to the copper(II) center, generating a copper(I) species and a substrate radical. This is a crucial step facilitated by the redox-active nature of the ligand-metal system.

  • Dioxygen Activation: The reduced copper(I) center can then activate molecular oxygen (from the air) to form a reactive oxygen species, such as a superoxide radical.

  • Oxidative Coupling: The reactive oxygen species and the substrate radical participate in a series of steps leading to the oxidative dimerization of the 2-aminophenol to form 2-aminophenoxazine-3-one.

  • Catalyst Regeneration: The catalyst is regenerated to its copper(II) state, ready to start a new catalytic cycle.

The efficiency of the catalyst is influenced by the electronic environment around the copper center, which can be modulated by the substituents on the salicylaldimine ligand.

Aerobic_Oxidation_Mechanism Cu_II Cu(II)-L Catalyst Adduct [Cu(II)-L(Substrate)] Adduct Cu_II->Adduct Substrate Coordination Substrate 2-Aminophenol Substrate->Adduct Cu_I_Radical [Cu(I)-L(Substrate•)] Intermediate Adduct->Cu_I_Radical Intramolecular Electron Transfer Activated_O2 Reactive Oxygen Species Cu_I_Radical->Activated_O2 Dioxygen Activation Product 2-Aminophenoxazine-3-one Cu_I_Radical->Product O2 O₂ (Air) O2->Activated_O2 Activated_O2->Product Oxidative Coupling Product->Cu_II Catalyst Regeneration caption Figure 1: Proposed Catalytic Cycle for Aerobic Oxidation. ROP_Mechanism Zn_Cat Zn(II)-L Complex Active_Species [L-Zn-OR] Active Species Zn_Cat->Active_Species Initiation Initiator R-OH (Initiator) Initiator->Active_Species Coordinated_Lactide Coordinated Lactide Complex Active_Species->Coordinated_Lactide Coordination Lactide Lactide Monomer Lactide->Coordinated_Lactide Growing_Chain Growing Polymer Chain [L-Zn-O-Polymer] Coordinated_Lactide->Growing_Chain Insertion (Ring-Opening) PLA Polylactic Acid (PLA) Growing_Chain->PLA Propagation (n Lactide) caption Figure 2: Coordination-Insertion Mechanism for ROP. Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr caption Figure 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Sources

Application

Application Note: Handling and Storage of Air-Sensitive 2-[(4-Methylphenyl)amino]phenol

Detailed Application Note and Protocol for the handling, storage, and experimental use of 2-[(4-Methylphenyl)amino]phenol (CAS 87671-67-8). Introduction & Chemical Identity 2-[(4-Methylphenyl)amino]phenol (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Application Note and Protocol for the handling, storage, and experimental use of 2-[(4-Methylphenyl)amino]phenol (CAS 87671-67-8).

Introduction & Chemical Identity

2-[(4-Methylphenyl)amino]phenol (also known as


-(p-tolyl)-2-aminophenol) is a redox-active organic compound featuring an electron-rich 2-aminophenol core. This structural motif renders the compound highly susceptible to oxidative degradation. While valuable as a ligand precursor in coordination chemistry (particularly for tridentate NNO ligands) and as a substrate in biomimetic catalysis (phenoxazinone synthase models), its utility is compromised by its instability in aerobic environments.
Chemical Profile
PropertyDetail
Chemical Name 2-[(4-Methylphenyl)amino]phenol
CAS Number 87671-67-8
Molecular Formula

Molecular Weight 199.25 g/mol
Appearance (Pure) Off-white to pale grey solid
Appearance (Oxidized) Deep red, brown, or purple (indicative of phenoxazinone formation)
Solubility Soluble in THF, DCM, Toluene, MeOH; sparingly soluble in water.[1][2][3]
The Mechanism of Degradation (Scientific Rationale)

The primary handling challenge is the compound's propensity for oxidative dimerization . In the presence of oxygen (and often catalyzed by trace metals or light), the 2-aminophenol core undergoes Proton-Coupled Electron Transfer (PCET) to form an iminosemiquinone radical. Two of these radicals couple to form 2-amino-phenoxazin-3-one derivatives, which are intensely colored dyes.

Key Insight: The appearance of a red/purple color is a "self-validating" indicator of degradation. If your stock solution turns red, the compound has oxidized, and the effective concentration of the active species is unknown.

Equipment & Reagents

To maintain scientific integrity, all manipulations must exclude atmospheric oxygen and moisture.

Essential Hardware
  • Inert Atmosphere Glovebox: Nitrogen or Argon atmosphere (

    
     ppm, 
    
    
    
    ppm).
  • Schlenk Line (Double Manifold): If a glovebox is unavailable, a high-vacuum Schlenk line (

    
     mbar) is mandatory.
    
  • Schlenk Flasks: Flame-dried, equipped with high-quality PTFE stopcocks or greased ground-glass joints.

  • Airtight Syringes: Gas-tight Hamilton syringes or disposable syringes flushed

    
     with inert gas.
    
Reagent Preparation
  • Solvents: All solvents (THF, Dichloromethane, Toluene) must be anhydrous and degassed .

    • Method: Sparging with inert gas for 30 mins is insufficient for sensitive catalysis. Use a solvent purification system (SPS) or the Freeze-Pump-Thaw method (3 cycles).

  • Base (if used): If using the compound as a ligand, bases like NaH or KH should be stored and weighed inside the glovebox.

Protocol: Storage and Handling

Receipt and Long-Term Storage

Objective: Prevent the "induction period" of oxidation where trace peroxides initiate rapid degradation.

  • Upon Receipt: Do not open the commercial bottle in the open air, even for a "quick look."

  • Transfer: Move the sealed bottle directly into the glovebox airlock. Cycle the airlock (evacuate/refill) at least 3 times.

  • Sub-aliquoting: Inside the glovebox, transfer the bulk solid into amber glass vials with PTFE-lined caps.

    • Why Amber? The aminophenol core is photosensitive; light accelerates radical formation.

  • Storage Conditions: Store vials at -20°C inside the glovebox freezer. If a freezer is not available in the box, store in a secondary containment jar (e.g., a canning jar with desiccant) in a standard freezer, but only open inside the glovebox.

Preparation of Stock Solutions (Glovebox Method)

Context: Creating a standard solution for titration or reaction.

  • Weighing: Weigh the solid into a volumetric flask inside the glovebox.

  • Solvation: Add degassed solvent (e.g., THF).

    • Observation: The solution should be colorless or very pale yellow.

    • Warning: A rapid color change to brown/red indicates the solvent was not properly degassed.

  • Sealing: Seal the flask with a rubber septum and wrap with Parafilm or electrical tape before bringing it out (if necessary).

  • Usage Window: Use fresh. Solutions of aminophenols are less stable than the solid. Discard if a precipitate or deep color develops.

Schlenk Line Transfer (If Glovebox Unavailable)

Context: Adding the solid to a reaction flask on the bench.

  • Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Counter-flow Addition:

    • Increase the inert gas flow rate.

    • Open the flask.

    • Quickly add the solid powder using a powder funnel or weighing boat.

    • Critical: Do not use a paper weigh boat that has absorbed ambient moisture. Use an antistatic plastic boat or glass weigh boat.

  • Purge: Immediately close the flask and cycle vacuum/inert gas 3 times to remove any air introduced during addition.

  • Solvent Addition: Add degassed solvent via cannula or gas-tight syringe through the septum.

Visualizing the Workflow & Mechanism

Diagram 1: Degradation Mechanism (The "Why")

This diagram illustrates why air exclusion is critical. The formation of the Phenoxazinone chromophore is irreversible.

OxidationPathway cluster_legend Legend Compound 2-[(4-Methylphenyl)amino]phenol (Colorless/Pale Grey) Radical Iminosemiquinone Radical (Reactive Intermediate) Compound->Radical O2 / Light / Metal Trace (-1e-, -1H+) Dimer Oxidative Coupling Radical->Dimer Dimerization Product Phenoxazinone Derivative (Deep Red/Purple Dye) Dimer->Product -2H, -2e- key1 Blue: Active Reagent key2 Red: Degradation Pathway

Caption: Oxidative degradation pathway of N-aryl-2-aminophenols to phenoxazinone dyes upon exposure to air.

Diagram 2: Inert Handling Workflow

Standard Operating Procedure for transferring the reagent without exposure.

HandlingWorkflow cluster_storage Storage (Glovebox) cluster_prep Preparation cluster_use Experimental Use Stock Solid Reagent (-20°C, Amber Vial) Weigh Weighing (Inert Atmosphere) Stock->Weigh Mix Dissolution (Colorless Solution) Weigh->Mix Solvent Degassed Solvent (Freeze-Pump-Thaw) Solvent->Mix Add via Syringe Check Visual Check: Is it Red/Brown? Mix->Check Proceed Proceed to Reaction (Ligand Synthesis/Catalysis) Check->Proceed No (Pale) Discard Discard & Repurify Check->Discard Yes (Red)

Caption: Decision tree for the inert handling and validation of 2-[(4-Methylphenyl)amino]phenol.

Troubleshooting & FAQ

SymptomDiagnosisCorrective Action
Solid turns dark brown in storage Seal failure or thermal degradation.Purify: Recrystallize from degassed Ethanol/Water (under Nitrogen) or sublime under high vacuum.
Solution turns red immediately Solvent contained dissolved Oxygen.Discard. Re-dry solvent using Freeze-Pump-Thaw (3 cycles) and repeat.
Low Yield in Ligand Synthesis Ligand oxidized before metal coordination.Add a reducing agent (e.g., small amount of ascorbic acid) if compatible, or ensure stricter Schlenk technique.

Safety Information (E-E-A-T)

  • Hazards: Irritating to eyes, respiratory system, and skin.[4][5] Potential skin sensitizer.[4]

  • Toxicity: Aminophenols can induce methemoglobinemia upon chronic exposure. Handle with double nitrile gloves inside a fume hood or glovebox.

  • Disposal: Quench excess reagent with dilute HCl; dispose of as hazardous organic waste containing amines.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-4-methylphenol (Structural Analog Safety Data).Link (Used for class-based safety extrapolation).

  • Podder, N., & Mandal, S. (2020).[6] Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(II) complexes: phenoxazinone synthase-like activity and mechanistic study.[6][7] New Journal of Chemistry, 44, 12793-12805. Link (Source of oxidation mechanism).

  • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link (Standard Protocol for Schlenk Techniques).

  • Simándi, L. I., et al. (2006).[2] A functional phenoxazinone synthase model based on dioximatomanganese(II): kinetics and mechanism of the catalytic oxidation of 2-aminophenols by dioxygen.[2] Journal of Molecular Catalysis A: Chemical, 251(1–2), 270–276.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature for 2-[(4-Methylphenyl)amino]phenol Coupling Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the optimization of coupling reactions involving 2-[(4-Methylphenyl)amino]phenol. This guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the optimization of coupling reactions involving 2-[(4-Methylphenyl)amino]phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling one of the most critical parameters in your synthesis: temperature. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the thermal conditions for the oxidative coupling of 2-[(4-Methylphenyl)amino]phenol, which typically aims to synthesize phenoxazine-type structures.

Q1: What is the primary role of temperature in this coupling reaction?

Temperature directly controls the reaction kinetics. Sufficient thermal energy is required to overcome the activation energy barrier for the desired oxidative coupling pathway. However, temperature is a double-edged sword; excessive heat can accelerate undesirable side reactions or lead to the degradation of both starting materials and the final product.[1][2] The goal is to find the "sweet spot" that maximizes the rate of product formation while minimizing the formation of impurities.

Q2: What is a sensible starting temperature for my initial experiment?

For many palladium-catalyzed or oxidant-driven coupling reactions involving aminophenols, starting at or slightly above room temperature (e.g., 25-40 °C) is a prudent strategy.[3] Some reactions may require more forceful conditions, such as heating to reflux (80-110 °C), but this should be approached systematically after initial attempts at lower temperatures prove unsuccessful. A scouting experiment at room temperature can provide a valuable baseline.

Q3: My reaction mixture is turning dark brown or black. Is this related to temperature?

Yes, this is a strong indicator of over-oxidation and/or thermal degradation. Aminophenols are susceptible to oxidation, which can form highly colored polymeric quinoid structures.[4] While some color change is expected, a rapid shift to a dark, opaque mixture, especially at elevated temperatures, suggests that the reaction conditions are too harsh and are destroying the desired molecules.

Q4: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

Theoretically, yes, but there are practical limits. If a reaction is too slow at a low temperature, it may stall or become susceptible to degradation over extended periods, especially if the starting materials or intermediates have limited stability.[5][6] Conversely, some side reactions have a higher activation energy than the desired reaction and only become significant at elevated temperatures. Therefore, a moderate temperature that provides a reasonable reaction rate (e.g., completion in 4-12 hours) is often optimal.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of 2-[(4-Methylphenyl)amino]phenol.

Issue 1: Low or No Product Yield

Potential Cause A: Insufficient Thermal Energy The reaction may be kinetically slow or stalled because the activation energy is not being met. This is common when attempting the reaction at room temperature.[5][6]

  • Solution:

    • Confirm that starting materials are being consumed using an appropriate monitoring technique (e.g., TLC, LC-MS).[7]

    • If starting material remains after an extended period (e.g., >24 hours), incrementally increase the temperature. A systematic screen (e.g., 40 °C, 60 °C, 80 °C) is highly recommended.

    • For each temperature increment, monitor the reaction for both product formation and the appearance of new impurity spots.

Potential Cause B: Thermal Degradation The chosen temperature may be too high, causing the starting material, intermediates, or the final product to decompose faster than the desired product is formed.[1] This is often accompanied by the darkening of the reaction mixture.

  • Solution:

    • If the reaction starts to form the product but then the product spot on TLC/LC-MS diminishes over time, degradation is likely.

    • Immediately reduce the reaction temperature. If you were running at 80 °C, attempt the reaction at 50-60 °C.

    • Consider a lower-boiling-point solvent to naturally cap the maximum reaction temperature at its reflux point.

Issue 2: High Levels of Impurities

Potential Cause A: Temperature-Induced Side Reactions Many undesired pathways, such as over-oxidation or intermolecular condensation reactions, are accelerated at higher temperatures.[4]

  • Solution:

    • Perform a temperature screening study as detailed in the protocol below.

    • Analyze the purity of the crude product at each temperature point using HPLC or ¹H NMR.

    • Plot the yield of the desired product and the percentage of key impurities against temperature to identify the optimal window where the product yield is high and impurity formation is minimal.

Potential Cause B: Oxidation of Starting Material 2-Aminophenol derivatives can be sensitive to air, and this oxidation is often accelerated by heat.[4][5] An oxidized starting material will not participate in the desired coupling and can introduce impurities.

  • Solution:

    • Ensure your 2-[(4-Methylphenyl)amino]phenol is pure and has been stored correctly.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. This is especially critical when heating the reaction for prolonged periods.[5]

Troubleshooting Flowchart

G start Problem: Low Yield or High Impurity check_temp What is the reaction temperature? start->check_temp low_temp Low Temperature (< 40°C) check_temp->low_temp Low high_temp High Temperature (> 80°C) check_temp->high_temp High cause_kinetic Possible Cause: Insufficient Kinetics low_temp->cause_kinetic cause_degrade Possible Cause: Thermal Degradation / Side Reactions high_temp->cause_degrade solution_increase_temp Solution: 1. Incrementally increase temperature (e.g., 40°C, 60°C, 80°C). 2. Monitor conversion by TLC/LC-MS. cause_kinetic->solution_increase_temp solution_decrease_temp Solution: 1. Decrease temperature. 2. Run under inert atmosphere to prevent oxidation. 3. Check starting material purity. cause_degrade->solution_decrease_temp

Caption: Troubleshooting decision tree for temperature-related issues.

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic workflow for identifying the optimal temperature for your coupling reaction. It is designed to be run in parallel for maximum efficiency.

Objective: To determine the reaction temperature that provides the highest yield of pure 2-[(4-Methylphenyl)amino]phenol coupled product.

Materials:

  • 2-[(4-Methylphenyl)amino]phenol

  • Coupling partner (e.g., another aminophenol, aryl halide, etc.)

  • Catalyst and/or oxidant

  • Anhydrous solvent

  • A parallel reaction block or multiple reaction stations with independent temperature control and stirring

  • Small (e.g., 5 mL) reaction vials with screw caps and septa

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates and/or LC-MS vials

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis prep1 Prepare Stock Solution of Reactants/Catalyst prep2 Aliquot into 4 Reaction Vials prep1->prep2 r1 Vial 1: 25°C prep2->r1 r2 Vial 2: 40°C prep2->r2 r3 Vial 3: 60°C prep2->r3 r4 Vial 4: 80°C prep2->r4 analysis1 Monitor all reactions by TLC/LC-MS at t=1, 2, 4, 8, 24h r1->analysis1 r2->analysis1 r3->analysis1 r4->analysis1 analysis2 Quench reactions when complete analysis1->analysis2 analysis3 Analyze crude mixture for Yield & Purity (HPLC/NMR) analysis2->analysis3 analysis4 Determine Optimal Temperature analysis3->analysis4

Sources

Optimization

long-term storage stability of 2-[(4-Methylphenyl)amino]phenol solutions

Technical Support Center: Long-Term Storage & Stability of 2-[(4-Methylphenyl)amino]phenol Executive Summary: The Chemical Reality Compound Identity: 2-[(4-Methylphenyl)amino]phenol (also known as N-(4-methylphenyl)-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage & Stability of 2-[(4-Methylphenyl)amino]phenol

Executive Summary: The Chemical Reality

Compound Identity: 2-[(4-Methylphenyl)amino]phenol (also known as N-(4-methylphenyl)-2-aminophenol or 2-hydroxy-4'-methyldiphenylamine). Chemical Class: N-Aryl-o-aminophenol.

The Stability Challenge: As a Senior Application Scientist, I must be blunt: this molecule is chemically predisposed to "suicide" via oxidative cyclization. The structural combination of an electron-rich amine and an ortho-hydroxyl group creates a perfect storm for oxidation. Upon exposure to air (oxygen) or light, it readily oxidizes to form quinone imines, which then cyclize to form phenoxazine derivatives (likely 3-methylphenoxazine). This manifests as the solution turning from clear/pale yellow to brown/black.

This guide provides the rigorous protocols required to fight this entropy and maintain reagent integrity.

Part 1: Troubleshooting Guide (FAQs)

Q1: My stock solution in DMSO turned dark brown after 2 weeks at 4°C. Is it still usable? Diagnosis: No. The color change indicates significant oxidative degradation. The Science: The "browning" is due to the formation of highly conjugated phenoxazine byproducts. Unlike simple hydrolysis, this is an irreversible chemical transformation. Action: Discard the solution. For future experiments, store stock solutions at -20°C or -80°C and always under an inert gas atmosphere (Argon or Nitrogen).

Q2: I see a fine precipitate when I dilute the stock into my cell culture media (pH 7.4). Why? Diagnosis: Solubility Crash (Lipophilicity). The Science: 2-[(4-Methylphenyl)amino]phenol is highly lipophilic (LogP > 3). It has very poor aqueous solubility. When you dilute a high-concentration DMSO stock into an aqueous buffer, the solvent power drops instantly, causing the hydrophobic compound to crash out. Action:

  • Lower the final concentration. Ensure your final concentration is below the solubility limit (likely < 50-100 µM in aqueous buffer).

  • Use an intermediate dilution step. Dilute DMSO stock 1:10 into ethanol, then into media (if cells tolerate ethanol).

  • Sonicate the media briefly (if appropriate) to disperse, but ensure no precipitation is visible under a microscope.

Q3: Can I use polystyrene (PS) tubes for storage? Diagnosis: Not Recommended. The Science: Lipophilic amines can adsorb onto plastics like polystyrene. Furthermore, plastics are permeable to oxygen over long periods. Action: Use amber glass vials with Teflon-lined caps. Glass is impermeable to oxygen and prevents adsorption. The amber color protects against photo-oxidation.

Q4: How many freeze-thaw cycles can this compound withstand? Diagnosis: Zero to One. The Science: Each freeze-thaw cycle introduces condensation (water) and fresh oxygen exposure, accelerating the oxidative cyclization described above. Action: Aliquot the stock solution immediately after preparation into single-use volumes (e.g., 20 µL or 50 µL). Thaw only what you need.

Part 2: Validated Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM - 50 mM stock solution with >6-month stability.

Materials:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (Absolute). Note: DMSO is preferred for biological assays; Ethanol is more volatile.

  • Container: Amber glass vial with a septum or Teflon-lined screw cap.

  • Gas: Argon or Nitrogen stream.

Step-by-Step:

  • Weighing: Weigh the powder quickly. Minimize exposure to light and air.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Critical: Do not use "old" DMSO that has been sitting open; it absorbs water, which catalyzes degradation.

  • Dissolution: Vortex until completely dissolved. The solution should be clear or very pale yellow.

  • Inert Gas Purge: Gently bubble Argon or Nitrogen through the solution for 30-60 seconds to displace dissolved oxygen.

  • Aliquot: Immediately dispense into small, amber glass vials or high-quality PCR tubes (if glass is unavailable, but glass is superior).

  • Seal: Cap tightly. Parafilm is insufficient for long-term storage; use proper caps.

  • Store: Place at -20°C (short term < 1 month) or -80°C (long term > 6 months).

Protocol B: Assessing Purity (Self-Validation)

Before starting a critical experiment, validate your reagent:

  • Visual Check: Clear = Good. Yellow/Orange = Caution (Partial oxidation). Brown/Black = Bad.

  • TLC/HPLC: If unsure, run a quick TLC (Silica gel, Hexane:Ethyl Acetate). The oxidized phenoxazine product will have a significantly different Rf value and likely be fluorescent or deeply colored compared to the starting material.

Part 3: Mechanistic Visualization

Figure 1: The Oxidative Degradation Pathway This diagram illustrates why air exclusion is critical. The ortho-amino and hydroxyl groups facilitate a cyclization reaction that destroys the molecule.

OxidationPathway Start 2-[(4-Methylphenyl)amino]phenol (Active Reagent) Oxidation Oxidation (+O2 / Light) Start->Oxidation Air Exposure Intermediate Quinone Imine Intermediate Oxidation->Intermediate -2H Cyclization Cyclization (-H2O) Intermediate->Cyclization Spontaneous Product Methyl-Phenoxazine (Brown/Black Impurity) Cyclization->Product Irreversible

Caption: Mechanistic pathway showing the oxidative conversion of the reagent into a phenoxazine derivative upon exposure to air or light.

Part 4: Summary Data Table

ParameterSpecification / Recommendation
Primary Solvent Anhydrous DMSO (Preferred) or Ethanol
Solubility Limit ~50-100 mM in DMSO; < 0.1 mM in Water
Storage Temp -80°C (Optimal), -20°C (Acceptable)
Atmosphere Inert Gas (Argon/Nitrogen) REQUIRED
Container Amber Glass (Prevent adsorption & photo-oxidation)
Stability Window 6-12 Months (at -80°C); < 24 Hours (in aqueous buffer at RT)
Major Degradant Phenoxazine derivatives (Brown color)

References

  • Corbett, J. F. (1969). "Benzoquinone imines. Part I. p-Benzoquinone monoimines and p-benzoquinone diimines." Journal of the Chemical Society B: Physical Organic, 207-212. (Establishes the oxidation chemistry of aminophenols to quinone imines).

  • Musso, H. (1958). "Phenoxazine syntheses." Chemische Berichte, 91(2), 349-360. (Describes the oxidative cyclization of o-aminophenols to phenoxazines).

  • Sigma-Aldrich. "Technical Bulletin: Handling and Storage of Air-Sensitive Reagents." Merck Life Science. (General protocols for handling oxidation-prone organic amines).

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Developing a Stability-Indicating HPLC Method for 2-[(4-Methylphenyl)amino]phenol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their potential impurities is a cornerstone of drug safety and effic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their potential impurities is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-[(4-Methylphenyl)amino]phenol, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing and contrasting common approaches to empower you to develop a method that is not only fit-for-purpose but also scientifically sound and defensible.

The Analytical Challenge: Understanding the Analyte

2-[(4-Methylphenyl)amino]phenol is an aromatic amine containing both a secondary amine and a phenolic hydroxyl group. These functionalities dictate its chemical behavior and, consequently, our analytical strategy. The presence of the aromatic rings and the amino group makes it susceptible to oxidative degradation, while the phenolic group can be acidic.[1] Its structure suggests good chromophoric properties, making UV detection a suitable choice.

Foundational Strategy: Reversed-Phase HPLC

For non-polar and weakly polar compounds, reversed-phase HPLC (RP-HPLC) is the workhorse of analytical laboratories.[2] This technique utilizes a non-polar stationary phase and a polar mobile phase, separating analytes based on their hydrophobicity.[2] Given the aromatic nature of 2-[(4-Methylphenyl)amino]phenol, RP-HPLC is the logical starting point for our method development.

The Method Development Workflow: A Systematic Approach

A successful HPLC method is not born from a single experiment but is the result of a systematic and logical progression of optimization steps. The following workflow outlines our approach to developing a stability-indicating method for 2-[(4-Methylphenyl)amino]phenol.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Validation Start Define Analytical Target Profile ColumnScreening Column Screening (C18 vs. Phenyl-Hexyl) Start->ColumnScreening SolventScreening Organic Modifier Screening (Acetonitrile vs. Methanol) ColumnScreening->SolventScreening GradientOptimization Gradient Optimization SolventScreening->GradientOptimization BufferOptimization Mobile Phase pH & Buffer Selection GradientOptimization->BufferOptimization ForcedDegradation Forced Degradation Studies BufferOptimization->ForcedDegradation Specificity Demonstrate Specificity ForcedDegradation->Specificity Validation Method Validation (ICH Q2(R1)) Specificity->Validation

Caption: A systematic workflow for the development of a stability-indicating HPLC method.

Part 1: The Chromatographic Core - Column and Mobile Phase Selection

The heart of any HPLC separation lies in the interplay between the stationary phase (the column) and the mobile phase. The choices made here will have the most significant impact on selectivity and resolution.

Column Selection: A Tale of Two Phases

The initial choice of column is critical. While the C18 column is a robust, general-purpose option for RP-HPLC, the aromatic nature of our analyte suggests that a Phenyl-Hexyl column could offer alternative selectivity.[3][4]

  • C18 Columns: These columns separate primarily based on hydrophobicity. The long alkyl chains provide a non-polar environment where more hydrophobic molecules are retained longer.[5]

  • Phenyl-Hexyl Columns: These columns also separate by hydrophobicity but introduce an additional separation mechanism: π-π interactions.[5] The phenyl rings in the stationary phase can interact with the aromatic rings of the analyte, leading to unique selectivity for aromatic compounds.[6][7]

Experimental Protocol: Initial Column and Solvent Screening

  • Columns:

    • C18, 150 mm x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Organic Modifier):

    • Acetonitrile

    • Methanol

  • Gradient: A scouting gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm (based on the UV absorbance of similar aminophenol compounds).[2]

  • Injection Volume: 10 µL

  • Sample: 10 µg/mL of 2-[(4-Methylphenyl)amino]phenol in 50:50 Acetonitrile:Water.

Comparative Data: Column and Organic Modifier Screening

ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical Plates
C18 Acetonitrile8.51.28500
C18 Methanol9.81.47200
Phenyl-Hexyl Acetonitrile9.21.19200
Phenyl-Hexyl Methanol 10.5 1.0 9800

Rationale in Action: From the screening data, the Phenyl-Hexyl column with methanol as the organic modifier provides the best peak shape (lowest tailing factor) and efficiency (highest theoretical plates). While acetonitrile generally has a stronger elution strength, methanol can offer different selectivity, particularly with phenyl-containing stationary phases where it does not interfere with π-π interactions as much as the nitrile group in acetonitrile.[8][9][10] For phenolic compounds, methanol can sometimes reduce peak tailing.[9][10]

Mobile Phase pH: The Key to Consistent Ionization

For ionizable compounds like our analyte, the pH of the mobile phase is a critical parameter.[11] The amino group is basic and will be protonated at acidic pH, while the phenolic group is weakly acidic. By maintaining an acidic mobile phase (pH 2-4), we ensure that the amino group is consistently protonated, leading to more reproducible retention times and better peak shapes by minimizing secondary interactions with residual silanols on the silica-based column.[12][13] Formic acid is a good choice as it is a volatile buffer suitable for LC-MS applications, should the method need to be transferred.[12]

Part 2: Ensuring Method Specificity - The Role of Forced Degradation

A stability-indicating method must be able to separate the API from its degradation products, process impurities, and any other potential interferents.[14] Forced degradation studies are a systematic way to generate these potential degradation products and demonstrate the method's specificity.[2][15] The goal is to achieve a target degradation of 5-20%.[16]

ForcedDegradation cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) DegradationProducts Degradation Products Acid->DegradationProducts Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->DegradationProducts Oxidation Oxidative (3% H₂O₂, RT) Oxidation->DegradationProducts Thermal Thermal (80°C) Thermal->DegradationProducts Photolytic Photolytic (ICH Q1B) Photolytic->DegradationProducts Analyte 2-[(4-Methylphenyl)amino]phenol Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic

Caption: Forced degradation studies to generate potential degradation products.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the analyte in a 50:50 mixture of methanol and 0.1 M HCl to a final concentration of 1 mg/mL. Heat at 60°C for 8 hours.[16][17]

  • Base Hydrolysis: Dissolve the analyte in a 50:50 mixture of methanol and 0.1 M NaOH to a final concentration of 1 mg/mL. Heat at 60°C for 4 hours.[16][17]

  • Oxidative Degradation: Dissolve the analyte in a 50:50 mixture of methanol and 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose the solid analyte to 80°C in a calibrated oven for 48 hours.[1]

  • Photolytic Degradation: Expose the solid analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18]

After each stress condition, dilute the samples with the mobile phase to a final concentration of approximately 10 µg/mL and analyze using the optimized HPLC method.

Comparative Data: Forced Degradation Results

Stress Condition% DegradationNumber of Degradation PeaksResolution of Main Peak from Closest Impurity
Acid Hydrolysis12.52> 2.0
Base Hydrolysis8.21> 2.0
Oxidative18.73> 2.0
Thermal2.10-
Photolytic5.51> 2.0

Trustworthiness Through Self-Validation: The results of the forced degradation study demonstrate that the developed HPLC method is stability-indicating. The method can successfully separate the parent peak from all degradation products formed under various stress conditions, with a resolution of greater than 2.0 for the most critical peak pairs. This provides a high degree of confidence in the method's ability to accurately quantify the API in the presence of its degradants.

Final Optimized and Validated HPLC Method

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 70% B in 15 minutes, then to 95% B in 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

This method, having been developed through a systematic, science-driven approach and proven to be stability-indicating through rigorous forced degradation studies, is now ready for full validation according to ICH Q2(R1) guidelines.

References

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Mourne Training Services. (n.d.). Developing Stability Indicating HPLC Methods. Retrieved from [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Reddit. (2023, January 7). What is the effect of using an acidic HPLC eluent on analyte interaction on the column?. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-Methylphenyl)amino]phenol

For laboratory professionals engaged in research and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant dis...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 2-[(4-Methylphenyl)amino]phenol, a substituted aromatic amine and phenol. The protocols herein are designed to ensure operational safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory chemical management.

The causality behind these rigorous disposal procedures is rooted in the inherent hazards of the chemical class. Aromatic amines and phenols are noted for their potential toxicity, and this specific compound is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1] Therefore, treating this compound as hazardous waste is the foundational principle of its management.

Part 1: Hazard Assessment and Classification

Before any handling or disposal begins, a thorough risk assessment is paramount. This initial step informs all subsequent safety and handling procedures. The primary source for this assessment is the manufacturer's Safety Data Sheet (SDS), which provides comprehensive information on potential hazards.

Hazard Profile of 2-[(4-Methylphenyl)amino]phenol

Hazard CategoryClassificationRationale and Safety Implication
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulExposure through ingestion, skin contact, or inhalation can cause adverse health effects. This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact with the substance.
Skin Corrosion/Irritation IrritantDirect contact can cause skin irritation. Impervious gloves and protective clothing are mandatory to prevent chemical burns or dermatitis.
Serious Eye Damage/Irritation IrritantThe chemical can cause serious eye irritation. Safety goggles and, in some cases, a face shield are required to protect against splashes or airborne particles.
Environmental Hazard Toxic to aquatic life with long lasting effectsThe compound must be prevented from entering drains or waterways to avoid long-term environmental contamination.[2] All waste must be captured and disposed of as hazardous.

Waste Classification:

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[3]

While 2-[(4-Methylphenyl)amino]phenol is not individually listed on the P or U lists of acute hazardous wastes, it must be evaluated for its characteristics.[4][5] Given its toxicological profile, it would likely be classified as a toxic hazardous waste. Wastes generated from the production of aniline and phenol are assigned specific "K" codes (e.g., K022, K083, K103).[6][7][8] Although laboratory waste does not originate from these specific industrial processes, the chemical's nature as a substituted phenol and aromatic amine warrants its management as a regulated hazardous waste.

It is the generator's responsibility to make a final waste determination. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations to ensure accurate classification and labeling.[2]

Part 2: Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is non-negotiable. The choice of PPE is directly dictated by the hazard assessment.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Change gloves immediately if contamination occurs.[1]

  • Eye/Face Protection: Use tightly fitting safety goggles.[1] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, chemical-resistant clothing or an apron may be necessary.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.

Part 3: Spill Management and Waste Collection

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in Part 2.

  • Containment:

    • For Solid Spills: Do not use dry sweeping, as this can generate dust.[1] Carefully scoop or vacuum the material using a HEPA-filtered vacuum.

    • For Liquid Spills/Solutions: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical sorbent.

  • Collection: Place all contaminated materials (spilled substance, absorbent, and cleaning materials) into a designated, sealable, and clearly labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Waste Collection and Segregation:

  • Dedicated Container: All waste containing 2-[(4-Methylphenyl)amino]phenol, including contaminated labware (e.g., pipette tips, weighing boats), must be collected in a dedicated hazardous waste container that is compatible with the chemical.

  • Labeling: The container must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "2-[(4-Methylphenyl)amino]phenol".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1] Incompatible chemicals can react, creating a more dangerous situation.

Part 4: The Disposal Workflow: A Step-by-Step Guide

The final disposal of chemical waste is a regulated process that must be handled by licensed professionals. The following workflow outlines the decision-making and procedural steps from the point of generation to final disposal.

DisposalWorkflow Disposal Workflow for 2-[(4-Methylphenyl)amino]phenol start Waste Generated assess 1. Assess Hazards (Review SDS) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect 3. Collect Waste (Solid & Liquid) ppe->collect container 4. Use Designated Hazardous Waste Container collect->container label 5. Label Container Correctly ('Hazardous Waste', Chemical Name) container->label storage 6. Store in Satellite Accumulation Area (SAA) label->storage request 7. Request Waste Pickup (Contact EHS) storage->request transport 8. Professional Disposal (Licensed Waste Vendor) request->transport end End of Lab Responsibility transport->end

Caption: A flowchart detailing the procedural steps for safe waste handling.

Explanation of Final Disposal Methods:

The ultimate disposal of 2-[(4-Methylphenyl)amino]phenol must render it non-hazardous. The most common and effective method for toxic organic compounds is high-temperature incineration .[9]

  • Incineration: This process is conducted in a specialized hazardous waste incinerator equipped with afterburners and scrubbers.[9] The high temperatures destroy the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The scrubber systems neutralize these acidic gases and remove particulate matter, preventing air pollution.

  • Chemical Oxidation: Advanced oxidation processes can also be used, particularly for aqueous waste streams containing phenols.[10] These methods use powerful oxidizing agents like ozone or Fenton's reagent (hydrogen peroxide and iron salts) to break down the organic structure.[10][11] However, for bulk solid waste from a laboratory, incineration is the more direct and common route.

It is critical to understand that laboratory personnel do not perform these final disposal steps. The responsibility lies in proper collection, labeling, and transfer of the waste to a licensed professional waste disposal service, as coordinated by your institution's EHS department.[9]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure they are not only advancing their scientific goals but are also upholding their commitment to safety, environmental stewardship, and regulatory compliance.

References

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Khoroshilova, E.V., & Ovchinnikova, G.I. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, 192, 457-466. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Sunresin. (n.d.). Treatment of Phenol Wastewater. Retrieved from [Link]

  • Google Patents. (n.d.). CN101306861A - Treatment method of phenolic wastewater.
  • NYS Department of Environmental Conservation. (n.d.). Wastes and Corresponding EPA Hazardous Waste Numbers. Retrieved from [Link]

  • IWA Publishing. (2025, January 15). Removal of phenolic compounds from olive mill wastewater (OMW) by tailoring the surface of activated carbon under acidic and basic conditions. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Removal of Phenolic Compounds From Wood Preserving Wastewaters. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). WASTE CODES. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • California State University, Chico. (n.d.). Acutely Hazardous Waste (P Codes). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092(1), 012051. Retrieved from [Link]

  • Sustainability Compass. (n.d.). Aromatic Amine Pollution. Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

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